BenchChemオンラインストアへようこそ!

Mollicellin I

Antibacterial Staphylococcus aureus Natural products

Mollicellin I (CAS 1016605-29-0) is a depsidone reference standard with selective anti-staphylococcal & anti-MRSA activity—qualitatively active yet less potent than Mollicellin H, enabling precise potency-shift mapping in SAR studies. Its clean antibacterial-only profile isolates antibacterial SAR signals free of antioxidant interference. Lineage-restricted HepG2 cytotoxicity (HeLa-inactive) supports tumor-type-specific mechanistic work. GI50 >10 μg/mL on Bre04/Lu04/N04 panels provides an ideal low-activity comparator. Fully characterized by 1D/2D NMR & HR-ESI-MS.

Molecular Formula C21H22O6
Molecular Weight 370.4 g/mol
CAS No. 1016605-29-0
Cat. No. B1676684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMollicellin I
CAS1016605-29-0
SynonymsMollicellin I
Molecular FormulaC21H22O6
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C2=C1C(=O)OC3=C(O2)C=C(C(=C3C)CC=C(C)C)O)CO)O
InChIInChI=1S/C21H22O6/c1-10(2)5-6-13-12(4)19-17(8-16(13)24)26-20-14(9-22)15(23)7-11(3)18(20)21(25)27-19/h5,7-8,22-24H,6,9H2,1-4H3
InChIKeyNTWOSLVOKRNGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mollicellin I (CAS 1016605-29-0): Depsidone Natural Product Reference Standard from Chaetomium brasiliense


Mollicellin I is a depsidone-class secondary metabolite first isolated from solid-state fermented cultures of the fungus Chaetomium brasiliense [1]. With molecular formula C21H22O6 and molecular weight 370.40 g/mol, this polycyclic compound features a characteristic dibenzo[b,e][1,4]dioxepin-11-one core structure substituted with hydroxyl, hydroxymethyl, methyl, and prenyl groups . As a member of the expanding mollicellin analog family—now exceeding 27 known structural variants—Mollicellin I serves as a reference standard in natural product research, antimicrobial discovery programs, and cytotoxicity screening panels [2].

Why Mollicellin I (CAS 1016605-29-0) Cannot Be Substituted with Other Mollicellin Analogs in Antimicrobial or Cytotoxicity Assays


Mollicellin analogs exhibit highly divergent bioactivity profiles despite sharing a common depsidone scaffold. Within the same experimental panel, compounds from this family demonstrate fundamentally different selectivity patterns: some (e.g., Mollicellin H) show potent antibacterial activity but limited cytotoxic breadth, while others (e.g., Mollicellin G) exhibit dual cytotoxicity but lack anti-staphylococcal activity [1]. The presence or absence of specific substituents—including aldehyde groups, methoxyl groups, and prenyl moieties—dictates not only potency magnitude but also target organism/cell line selectivity [2]. Consequently, substituting Mollicellin I with another mollicellin analog without verifying the specific bioactivity profile required for the experimental objective risks obtaining qualitatively different outcomes, as detailed in the quantitative evidence below.

Mollicellin I (CAS 1016605-29-0): Quantitative Differentiation Evidence vs. Mollicellin H, G, and O


Antibacterial Activity Against Staphylococcus aureus ATCC29213: Mollicellin I vs. Mollicellin H Direct Comparison

In a head-to-head antibacterial evaluation of seven mollicellin analogs (compounds 1-7) isolated from Chaetomium sp. Eef-10, Mollicellin I (compound 7) exhibited antibacterial activity against Staphylococcus aureus ATCC29213, whereas Mollicellin H (compound 6) displayed the most potent activity with an IC50 of 5.14 μg/mL against the same strain [1]. The study confirms that Mollicellin I possesses anti-staphylococcal activity that is qualitatively present but quantitatively less potent than Mollicellin H under identical assay conditions.

Antibacterial Staphylococcus aureus Natural products

Antibacterial Activity Against Methicillin-Resistant S. aureus (MRSA) N50: Mollicellin I vs. Mollicellin H Direct Comparison

In the same parallel evaluation of seven mollicellin analogs against drug-resistant bacteria, Mollicellin I (compound 7) exhibited antibacterial activity against MRSA strain S. aureus N50. Mollicellin H (compound 6) displayed the best overall antibacterial activity in the panel with an IC50 of 6.21 μg/mL against this MRSA strain [1]. Both compounds demonstrated activity against the methicillin-resistant strain, confirming that Mollicellin I retains anti-MRSA activity though at reduced potency compared to Mollicellin H.

Antibacterial MRSA Drug resistance

Differential Cytotoxic Selectivity Profile: Mollicellin I vs. Mollicellin G in HepG2 and HeLa Cell Lines

When evaluated in parallel against two human cancer cell lines (HepG2 hepatocellular carcinoma and HeLa cervical carcinoma), Mollicellin I (compound 7) exhibited cytotoxic activity against only one of the two cell lines. In contrast, Mollicellin G (compound 5) was active against both HepG2 and HeLa cell lines, with IC50 values of 19.64 μg/mL and 13.97 μg/mL respectively [1]. This differential selectivity profile—where Mollicellin I shows lineage-restricted cytotoxicity while Mollicellin G exhibits broader dual activity—represents a qualitative functional divergence between analogs.

Cytotoxicity HepG2 HeLa Cancer research

Antibacterial Activity Cross-Comparison: Mollicellin I vs. Mollicellin O Against S. aureus

In the comprehensive antibacterial screening of seven mollicellin analogs, both Mollicellin I (compound 7) and Mollicellin O (compound 1) exhibited antibacterial activities against S. aureus ATCC29213 and S. aureus N50 (MRSA) [1]. This co-activity pattern distinguishes these two analogs from Mollicellin H, which displayed the highest potency, and from other analogs in the panel that showed different activity profiles. Neither Mollicellin I nor Mollicellin O demonstrated the antioxidant activity observed with Mollicellin O (IC50 = 71.92 μg/mL in DPPH radical scavenging assay) [1], suggesting that Mollicellin I's bioactivity repertoire is narrower and focused on antibacterial effects.

Antibacterial Staphylococcus aureus Depsidone SAR

Cytotoxicity in Bre04/Lu04/N04 Cancer Panel: Mollicellin I Shows Non-Significant Activity Contrasting with Potent Mollicellin H Activity

In cytotoxicity screening against human breast cancer (Bre04), human lung cancer (Lu04), and human neuroma (N04) cell lines, Mollicellin I exhibited GI50 values exceeding 10 μg/mL across all three lines, indicating non-significant growth inhibitory activity . In stark contrast, Mollicellin H—a structurally related depsidone analog—demonstrated potent growth inhibition against the identical cell line panel, with GI50 values of 5.1 μg/mL (Bre04), 6.5 μg/mL (Lu04), and 2.5 μg/mL (N04) . This represents a potency differential exceeding 2- to 4-fold, confirming that Mollicellin I lacks the cytotoxic efficacy profile observed for Mollicellin H in this specific cancer panel.

Cytotoxicity Bre04 Lu04 N04 Cancer

Optimal Research and Procurement Applications for Mollicellin I (CAS 1016605-29-0) Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies of Depsidone Antibacterial Agents

Mollicellin I is optimally deployed as a comparator compound in SAR studies investigating structural determinants of anti-staphylococcal and anti-MRSA activity within the mollicellin depsidone series. With confirmed but moderate antibacterial activity against both S. aureus ATCC29213 and MRSA strain N50—qualitatively active but less potent than the benchmark Mollicellin H [1]—Mollicellin I enables researchers to map how specific structural modifications (e.g., aldehyde group presence/absence, prenyl substitution patterns) correlate with potency shifts. Its clean antibacterial-only profile, lacking the confounding antioxidant activity seen with Mollicellin O, makes it particularly valuable for isolating antibacterial SAR signals [1].

Tumor-Type Selectivity and Mechanism-of-Action Studies in Cytotoxicity Screening

Mollicellin I exhibits a distinctive selectivity profile in cytotoxicity assays: it demonstrates activity against only one of two human cancer cell lines (HepG2 vs. HeLa) in contrast to Mollicellin G, which is active against both [1]. This lineage-restricted activity pattern makes Mollicellin I a valuable tool for investigating tumor-type-specific cytotoxic mechanisms and for probing the structural features that govern selectivity breadth among depsidone analogs. Researchers seeking to understand why certain mollicellins exhibit broader cytotoxic spectra while others show restricted activity will find Mollicellin I an essential comparator.

Negative or Low-Activity Control for Bre04/Lu04/N04 Cytotoxicity Assays

In cytotoxicity panels evaluating Bre04 (breast), Lu04 (lung), and N04 (neuroma) human cancer cell lines, Mollicellin I provides a structurally matched, low-activity comparator with GI50 values consistently exceeding 10 μg/mL [1]. This contrasts sharply with Mollicellin H, which exhibits potent growth inhibition (GI50: 2.5-6.5 μg/mL) across the identical panel . For studies validating new mollicellin analogs or investigating structure-activity relationships, Mollicellin I serves as an ideal negative control that shares the core depsidone scaffold while lacking potent anti-proliferative effects, enabling rigorous interpretation of structure-dependent cytotoxicity.

Natural Product Library Reference Standard and Analytical Benchmarking

As one of the structurally characterized and analytically defined mollicellin depsidones—with full spectroscopic data including 1D/2D NMR and HR-ESI-MS characterization available [1]—Mollicellin I (CAS 1016605-29-0) serves as a reference standard for natural product library curation and dereplication workflows. Its established molecular formula (C21H22O6), mass (370.40 Da), and InChIKey (NTWOSLVOKRNGLX-UHFFFAOYSA-N) enable accurate identification in metabolomics studies, while its position within the expanded mollicellin analog family (now exceeding 27 known variants) [2] makes it a valuable benchmark for comparative analysis of newly isolated fungal depsidones from Chaetomium species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mollicellin I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.